REACTION_SMILES
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[C:26](=[O:27])([O-:28])[O-:29].[CH2:34]([OH:35])[CH2:36][CH2:37][CH3:38].[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH2:7][N:8]([CH3:12])[C:9](=[O:11])[O:10]1.[ClH:13].[I-:33].[K+:30].[K+:31].[K+:32].[c:14]1([N:20]2[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH2:2]([CH2:3][CH2:4][CH2:5][CH:6]1[CH2:7][N:8]([CH3:12])[C:9](=[O:11])[O:10]1)[N:23]1[CH2:22][CH2:21][N:20]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:25][CH2:24]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCO
|
Name
|
CN1CC(CCCCCl)OC1=O
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CC(CCCCCl)OC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(N2CCNCC2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(CCCCN2CCN(c3ccccc3)CC2)OC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |